Orisuaveoline B

Description

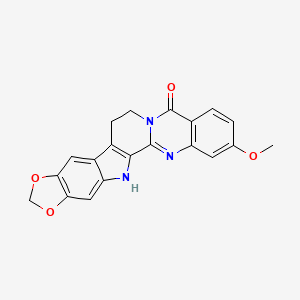

Orisuaveoline B is a β-indoloquinazoline alkaloid isolated from the leaves and stems of Oricia suaveolens (Rutaceae), a plant used in traditional medicine for treating fever, parasites, and toothache . Structurally, it belongs to the indoloquinazoline class, characterized by a fused indole and quinazoline skeleton. Its biosynthesis involves key intermediates derived from p-toluidine and tryptamine, with a 5-step synthetic route reported by Jiang et al. (2010) . While specific biological activities of this compound remain underexplored, indoloquinazoline alkaloids are broadly associated with anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula |

C20H15N3O4 |

|---|---|

Molecular Weight |

361.3 g/mol |

IUPAC Name |

6-methoxy-18,20-dioxa-3,11,24-triazahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-1(14),2,4(9),5,7,15,17(21),22-octaen-10-one |

InChI |

InChI=1S/C20H15N3O4/c1-25-10-2-3-12-14(6-10)22-19-18-11(4-5-23(19)20(12)24)13-7-16-17(27-9-26-16)8-15(13)21-18/h2-3,6-8,21H,4-5,9H2,1H3 |

InChI Key |

XQLMMQLYXOMQKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)N3CCC4=C(C3=N2)NC5=CC6=C(C=C45)OCO6 |

Synonyms |

orisuaveoline B |

Origin of Product |

United States |

Comparison with Similar Compounds

Orisuaveoline A

Structural Similarities and Differences :

Orisuaveoline A, co-isolated with Orisuaveoline B from O. suaveolens, shares the β-indoloquinazoline core but differs in substituent groups. While the exact structural variation is unspecified in available literature, both alkaloids likely derive from analogous biosynthetic pathways involving condensation of tryptamine derivatives with substituted benzoic acids .

Synthesis :

Jiang et al. (2010) synthesized Orisuaveoline A and B using similar intermediates (e.g., compound 24 and 7), suggesting parallel synthetic routes with modifications in substituent introduction .

2-Methoxy Wu Zhu Yu Secondary Alkaloid

Structural Similarities and Differences :

This synthetic indoloquinazoline alkaloid, developed by Jiang et al. (2010), features a 2-methoxy substitution on the quinazoline ring, distinguishing it from this compound’s substituent pattern .

Synthesis: Synthesized via a 5-step route from p-toluidine, involving Henry condensation, nitration, and Hemetsberger reaction for indole ring formation. Key intermediates (e.g., 2-amino-4-methoxybenzoic acid) are shared with this compound’s synthesis .

Biological Activity :

Reported to exhibit "significant bioactivity," though specifics are undisclosed .

Rutaecarpine (RUT)

Structural Similarities and Differences :

RUT, a well-studied indoloquinazoline from Evodia species, lacks the methoxy substituents found in this compound. Its structure includes a fused indole and quinazoline without additional oxygenation .

Synthesis :

Classically synthesized via triethyl orthoformate-mediated cyclization of tryptamine derivatives, followed by oxidation. This method contrasts with this compound’s nitro-group-involving pathway .

Biological Activity :

RUT demonstrates vasorelaxant, anti-inflammatory, and anticancer effects, attributed to its modulation of TRPV1 and CYP450 enzymes .

Quinosuaveoline A and B

Structural Similarities and Differences: These furoquinoline alkaloids, also isolated from O. suaveolens, differ fundamentally from this compound by replacing the quinazoline core with a furan-quinoline system .

Biological Activity: Furoquinolines are linked to antimalarial and antimicrobial activities, though Quinosuaveoline A/B’s specific roles are uncharacterized .

Data Tables

Research Findings and Discussion

- Synthetic Accessibility : this compound’s synthesis is more complex than RUT’s due to nitro-group manipulations, yet it enables diversification of substituents for SAR studies .

- Taxonomic Insights: The co-occurrence of indoloquinazoline and furoquinoline alkaloids in O. suaveolens suggests divergent biosynthetic pathways within the same plant .

Q & A

Q. Table 1: Key Parameters for Validating this compound Isolation

| Parameter | Method | Acceptable Range | Reference |

|---|---|---|---|

| Purity | HPLC-UV (λ=254 nm) | ≥95% peak area | |

| Stereochemical Identity | X-ray crystallography | R-factor ≤0.05 | |

| Bioactivity Confirmation | IC50 in target assay | ±10% of reported value |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.